(4-nitro-1H-benzimidazol-2-yl)methanol

Crystallography Solid-State Chemistry Material Science

(4-Nitro-1H-benzimidazol-2-yl)methanol (CAS 170648-89-2) is a heterocyclic building block featuring a benzimidazole core with a 4-nitro substituent and a 2-hydroxymethyl group. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 170648-89-2
Cat. No. B071920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitro-1H-benzimidazol-2-yl)methanol
CAS170648-89-2
Synonyms1H-Benzimidazole-2-methanol,4-nitro-(9CI)
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CO
InChIInChI=1S/C8H7N3O3/c12-4-7-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3,12H,4H2,(H,9,10)
InChIKeyFCRAUSOGYAEHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data Sheet: (4-Nitro-1H-benzimidazol-2-yl)methanol (CAS 170648-89-2)


(4-Nitro-1H-benzimidazol-2-yl)methanol (CAS 170648-89-2) is a heterocyclic building block featuring a benzimidazole core with a 4-nitro substituent and a 2-hydroxymethyl group [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. The compound is characterized by its established crystal structure [2] and its demonstrated role as a substrate for the bioreductive enzyme DT-diaphorase [3]. Safety data indicates acute oral toxicity and aquatic chronic hazard classifications .

Procurement Risk Analysis: Why (4-Nitro-1H-benzimidazol-2-yl)methanol (CAS 170648-89-2) Cannot Be Casually Substituted


Substitution with a generic benzimidazole analog is not scientifically valid due to the specific and quantifiable impact of the 4-nitro group on both solid-state architecture [1] and enzymatic bioreduction kinetics [2]. The 4-nitro substitution pattern dictates distinct crystallographic parameters and intermolecular interactions that are critical for reproducible solid-form handling and formulation [1]. Furthermore, its reactivity as a substrate for DT-diaphorase is a specific, measurable property that differentiates it from other nitroaromatic classes and even other nitrobenzimidazole isomers, with the position of the nitro group directly influencing its kinetic profile [2]. The following quantitative evidence demonstrates that these properties are not interchangeable with its closest structural analogs.

Quantitative Differentiator Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol (CAS 170648-89-2) vs. Analogs


Crystal Structure Refinement: High-Resolution Solid-State Data for (4-Nitro-1H-benzimidazol-2-yl)methanol

The crystal structure of (4-nitro-1H-benzimidazol-2-yl)methanol has been experimentally determined and refined to a high degree of precision, providing essential data for solid-state characterization and formulation development. This structural data is a specific asset not available for many other nitrobenzimidazole analogs. The refinement yielded an R-factor of 0.0414 for 728 unique observed reflections [1].

Crystallography Solid-State Chemistry Material Science

Enzymatic Reactivity: (4-Nitro-1H-benzimidazol-2-yl)methanol as a DT-Diaphorase Substrate

Nitrobenzimidazoles, including (4-nitro-1H-benzimidazol-2-yl)methanol, are established as relatively efficient substrates for rat liver DT-diaphorase, with their reactivity exceeding that of nitrofurans and nitrobenzenes [1]. This class-level inference provides a key differentiator for researchers exploring bioreductive mechanisms.

Enzymology Bioreductive Prodrugs Biochemistry

Synthetic Versatility: A Documented Route to Complex Heterocycles via (4-Nitro-1H-benzimidazol-2-yl)methanol

The compound's utility as a synthetic building block is validated by its use in a patented, facile, novel two-step synthesis of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines [1]. This provides a documented, reproducible synthetic pathway that is not guaranteed for untested analogs.

Organic Synthesis Medicinal Chemistry Scaffold Synthesis

Antimicrobial Potential: A Functional Differentiator for (4-Nitro-1H-benzimidazol-2-yl)methanol

The presence of the 4-nitro group is associated with antimicrobial activity in benzimidazole derivatives, a property that is not inherent to all analogs. While direct, quantitative MIC data for this specific compound against a defined comparator is limited in the primary literature, class-level SAR studies demonstrate that the 4-nitrobenzoyl-substituted benzimidazoles are among the most active antimicrobial agents in a series [1]. This supports the functional potential of the 4-nitro pharmacophore.

Antimicrobial Drug Discovery Microbiology

Application Roadmap: Optimal Use Cases for (4-Nitro-1H-benzimidazol-2-yl)methanol (CAS 170648-89-2)


Bioreductive Prodrug Development

Procure this compound as a core scaffold for designing hypoxia-activated prodrugs. Its demonstrated ability to act as a substrate for DT-diaphorase [1] is a critical functional requirement for this application, enabling selective activation in hypoxic tumor environments where the enzyme is overexpressed.

Structure-Based Drug Design and Docking Studies

Utilize the experimentally determined, high-resolution crystal structure [1] for accurate computational modeling. The precise atomic coordinates (R-factor of 0.0414) provide a reliable starting point for in silico screening, pharmacophore modeling, and structure-activity relationship (SAR) analysis, which is a significant advantage over analogs with unknown or poorly resolved structures.

Complex Heterocycle Synthesis via Validated Protocols

Employ this compound as a key intermediate in the synthesis of more complex molecular architectures, such as bis-benzimidazoles and dihydroquinoxalines. The availability of a documented, two-step synthetic route [1] reduces development time and method optimization costs, making it a more reliable procurement choice than an untested alternative.

Exploratory Antimicrobial Lead Generation

Include this compound in a screening library for antimicrobial discovery programs. Its 4-nitro substitution pattern is associated with enhanced antimicrobial activity within the benzimidazole class [1], offering a structurally-defined lead-like starting point for SAR exploration against novel bacterial or fungal targets.

Technical Documentation Hub

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